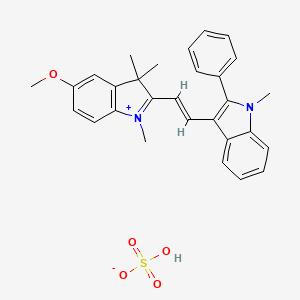
3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuranones. These compounds are known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, featuring a benzyl-substituted cyclohexadienylidene moiety fused to an isobenzofuranone core, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzylcyclohexadiene Intermediate: This can be achieved through a Friedel-Crafts alkylation reaction where benzyl chloride reacts with cyclohexadiene in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization to Form Isobenzofuranone: The intermediate can then undergo cyclization with phthalic anhydride under acidic conditions to form the isobenzofuranone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, NH₃)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
3-Benzylidenephthalide: Shares a similar isobenzofuranone core but lacks the cyclohexadienylidene moiety.
3-Benzylidene-2,4-dioxo-1,2,3,4-tetrahydroquinoline: Contains a benzylidene group and a fused ring system similar to the target compound.
Uniqueness
The uniqueness of 3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its benzyl-substituted cyclohexadienylidene moiety and isobenzofuranone core make it a versatile compound for various applications.
特性
分子式 |
C21H16O2 |
|---|---|
分子量 |
300.3 g/mol |
IUPAC名 |
(3Z)-3-(3-benzylcyclohexa-2,4-dien-1-ylidene)-2-benzofuran-1-one |
InChI |
InChI=1S/C21H16O2/c22-21-19-12-5-4-11-18(19)20(23-21)17-10-6-9-16(14-17)13-15-7-2-1-3-8-15/h1-9,11-12,14H,10,13H2/b20-17- |
InChIキー |
NXWQOZJLAIDELS-JZJYNLBNSA-N |
異性体SMILES |
C\1C=CC(=C/C1=C\2/C3=CC=CC=C3C(=O)O2)CC4=CC=CC=C4 |
正規SMILES |
C1C=CC(=CC1=C2C3=CC=CC=C3C(=O)O2)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one](/img/structure/B12905678.png)
![6-[(2,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12905684.png)
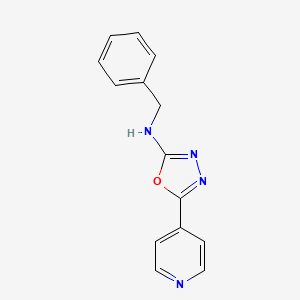
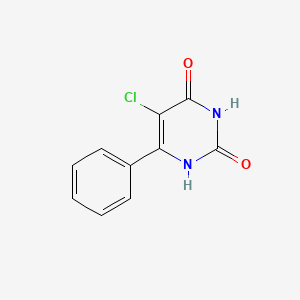
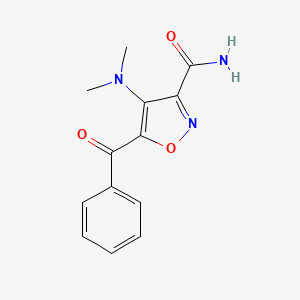
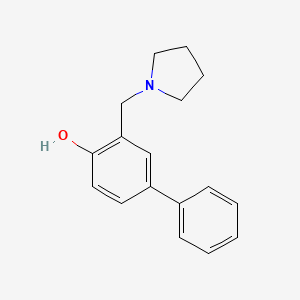
![5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one](/img/structure/B12905724.png)

![Isoxazole, 4-[(4-nitrophenoxy)methyl]-](/img/structure/B12905728.png)
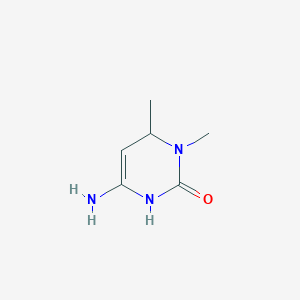

![Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate](/img/structure/B12905737.png)
